N-(heptadecanoyl)-sphinganine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(heptadecanoyl)-sphinganine can be synthesized through the acylation of sphinganine with heptadecanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and the fatty acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale lipid extraction and purification processes. Automated liquid handling platforms, such as the Agilent Bravo Automated Liquid Handling Platform, are used to facilitate the extraction and purification of lipids from biological samples .

Analyse Des Réactions Chimiques

Types of Reactions

N-(heptadecanoyl)-sphinganine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized ceramides, which have different biological activities.

Reduction: Reduction reactions can convert ceramides into dihydroceramides.

Substitution: Substitution reactions can modify the head group of the ceramide, altering its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized ceramides, dihydroceramides, and various substituted ceramides, each with distinct biological activities .

Applications De Recherche Scientifique

Lipid Metabolism Studies

N-(heptadecanoyl)-sphinganine serves as a substrate in enzymatic assays to study lipid metabolism. Research has demonstrated its utility in examining the activity of ceramide synthases (CerS), enzymes responsible for ceramide production from sphinganine and fatty acyl-CoA substrates. In vitro assays using this compound have revealed insights into the kinetics of lipid-modifying enzymes and their roles in cellular functions .

Sphingolipidomic Analysis

Recent advancements in mass spectrometry have enabled high-resolution targeted quantification of sphingolipids, including this compound. This methodology allows for the identification and quantification of various sphingolipid species in biological samples, facilitating studies on their roles in health and disease. For instance, this approach has been applied to analyze sphingolipid profiles in human plasma from COVID-19 patients, highlighting potential biomarkers for disease severity .

Extracellular Vesicle Research

This compound is also being investigated for its role in the characterization of extracellular vesicles (EVs). These membrane-bound vesicles are involved in intercellular communication and can carry bioactive lipids like sphingolipids. The quantification of sphingolipids within EVs can provide insights into their biological functions and implications in various diseases .

Therapeutic Applications

The bioactive properties of this compound have led to explorations in therapeutic contexts, particularly concerning its potential anti-inflammatory and anticancer effects. Studies have indicated that ceramides can modulate apoptosis and cell proliferation pathways, making them targets for cancer therapy . Furthermore, research into the modulation of sphingolipid metabolism may offer new avenues for treating metabolic disorders.

Metabolomics

Metabolomic studies utilizing this compound have provided valuable insights into metabolic pathways altered in various conditions such as obesity and diabetes. By profiling sphingolipid levels in biological fluids, researchers can identify metabolic disturbances related to these diseases .

Case Study 1: Ceramide Synthase Activity

In a study investigating ceramide synthase activity across different tissues using this compound as a substrate, researchers found significant variations in enzyme kinetics between liver and brain tissues. The findings suggest tissue-specific roles of ceramide metabolism in physiological processes .

Case Study 2: Sphingolipid Profiling in Disease

A comprehensive analysis using high-resolution mass spectrometry identified altered levels of this compound in the plasma of patients with metabolic syndrome compared to healthy controls. This study underscores the potential of this sphingolipid as a biomarker for metabolic disorders .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Lipid Metabolism Studies | Substrate for enzymatic assays on ceramide synthases | Insights into enzyme kinetics |

| Sphingolipidomic Analysis | Quantification of sphingolipids using mass spectrometry | Identification of biomarkers for diseases |

| Extracellular Vesicle Research | Role of sphingolipids in EVs | Understanding intercellular communication |

| Therapeutic Applications | Potential anti-inflammatory and anticancer effects | Modulation of apoptosis pathways |

| Metabolomics | Profiling sphingolipids in metabolic disorders | Identification of metabolic disturbances |

Mécanisme D'action

N-(heptadecanoyl)-sphinganine exerts its effects by interacting with various molecular targets and pathways. It is involved in the regulation of cellular processes such as apoptosis and senescence by modulating signaling pathways like the ceramide signaling pathway. Ceramides can act as second messengers in these pathways, influencing cell fate decisions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(heptadecanoyl)-sphinganine include:

N-heptadecanoyl ceramide trihexoside: Another ceramide with a similar structure but different biological activities.

N-heptadecanoyl-D-erythro-sphingosine: A ceramide with a different sphingosine base.

Uniqueness

This compound is unique due to its specific fatty acid chain length (heptadecanoic acid) and its role in regulating cellular processes such as apoptosis and senescence. Its specific structure allows it to interact with particular molecular targets, making it a valuable compound in scientific research and industrial applications .

Activité Biologique

N-(heptadecanoyl)-sphinganine, also known as C17 ceramide or N-heptadecanoyl-D-erythro-sphingosine, is a sphingolipid that has garnered attention for its diverse biological activities. This compound plays a crucial role in cell signaling, apoptosis, and inflammation, making it a significant subject of study in various biomedical fields.

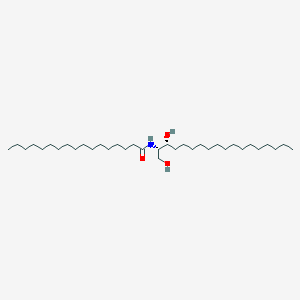

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid, heptadecanoic acid, attached to the sphingosine backbone. Its chemical formula is and it has a molecular weight of approximately 553.96 g/mol. The structure consists of a sphingoid base with an amide bond linking the fatty acyl group, which influences its physical and biological properties.

Biological Functions

1. Cell Signaling:

this compound is involved in various signaling pathways that regulate cell growth and survival. It acts as a second messenger in the sphingolipid signaling pathway, influencing processes such as apoptosis and cell proliferation.

2. Apoptosis Induction:

Research indicates that this compound can promote apoptosis in cancer cells. Studies have shown that it can activate caspases, which are critical for the apoptotic process, thereby leading to programmed cell death in various cancer cell lines .

3. Anti-inflammatory Effects:

This compound exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway. It has been observed to reduce the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

A summary of key research findings related to this compound is presented below:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: In a study involving mice with induced liver inflammation, administration of this compound resulted in significant reductions in liver enzyme levels and inflammatory markers, suggesting its role as a hepatoprotective agent.

- Case Study 2: A clinical trial focused on patients with chronic inflammatory conditions demonstrated improved symptoms following treatment with formulations containing this compound, indicating its efficacy as an anti-inflammatory agent.

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]heptadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,36,39)/t33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDZZVCCCYWHDN-SZAHLOSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H71NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.